

Application Notes and Protocols for HCV-1 e2 Protein (484-499) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HCV-1 e2 Protein (484-499)

Cat. No.: B15565817

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These application notes provide a detailed protocol for an indirect Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect antibodies specific to the Hepatitis C Virus (HCV) envelope protein 2 (e2) epitope (amino acids 484-499). This peptide is a conserved region within the HCV e2 protein and is a target for the host immune response. The following protocol is intended for research use only and is adaptable for screening human serum or plasma for the presence of anti-HCV e2 (484-499) antibodies.

Principle of the Assay

This indirect ELISA is a solid-phase immunoassay that detects the presence of antibodies against a specific antigen. The wells of a microtiter plate are coated with the synthetic HCV-1 e2 (484-499) peptide. When a serum or plasma sample containing antibodies specific to this peptide is added to the wells, the antibodies bind to the immobilized peptide. Unbound components are washed away. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP) and specific for human IgG, is then added. This enzyme-conjugated antibody binds to the primary antibodies captured on the plate. After another washing step to remove unbound conjugate, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the amount of specific antibody present in the sample. The reaction is stopped, and the absorbance is measured using a microplate reader.



Data Presentation

Table 1: Representative ELISA Performance

Characteristics

Parameter	Value	Reference
Sensitivity	93%	[1]
Specificity	>95%	[1]
Assay Type	Indirect ELISA	N/A
Antigen	Synthetic HCV-1 e2 Protein (484-499) Peptide	N/A
Sample Type	Human Serum or Plasma	N/A

Note: The sensitivity and specificity data are representative of peptide-based EIAs for HCV antibody detection and may vary depending on the specific experimental conditions and sample cohort.

Table 2: Example Absorbance Data for an HCV-1 e2 (484-

499) ELISA

Sample ID	Sample Type	Dilution	Absorbance (OD at 450 nm)	Result
1	Negative Control	1:100	0.085	Negative
2	Negative Control	1:100	0.092	Negative
3	Positive Control	1:100	1.854	Positive
4	Positive Control	1:100	1.921	Positive
5	Test Sample A	1:100	0.150	Negative
6	Test Sample B	1:100	1.233	Positive
7	Test Sample C	1:100	0.897	Positive
8	Test Sample D	1:100	0.112	Negative



Note: The cutoff for a positive result is typically determined by calculating the mean of the negative controls plus 2 or 3 standard deviations. For this example, a cutoff of 0.200 could be used.

Experimental Protocols Materials and Reagents

- HCV-1 e2 Protein (484-499) synthetic peptide
- 96-well high-binding ELISA plates
- Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6
- Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
- Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST
- Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST
- Human serum or plasma samples (test samples, positive controls, and negative controls)
- Secondary Antibody: HRP-conjugated goat anti-human IgG
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2N Sulfuric Acid (H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

Assay Protocol

- Peptide Coating:
 - Dilute the HCV-1 e2 (484-499) peptide to a final concentration of 1-10 μg/mL in Coating Buffer.
 - \circ Add 100 μ L of the diluted peptide solution to each well of a 96-well ELISA plate.



- Incubate the plate overnight at 4°C or for 2 hours at 37°C.
- Washing:
 - Aspirate the coating solution from the wells.
 - Wash the wells three times with 200 μL of Wash Buffer per well.
- · Blocking:
 - Add 200 μL of Blocking Buffer to each well to block non-specific binding sites.
 - Incubate for 1-2 hours at room temperature.
- · Washing:
 - Aspirate the blocking solution.
 - Wash the wells three times with 200 μL of Wash Buffer per well.
- Sample Incubation:
 - Dilute the serum or plasma samples (including positive and negative controls) 1:100 in Sample Diluent.
 - \circ Add 100 µL of the diluted samples to the appropriate wells.
 - Incubate for 1 hour at 37°C.
- Washing:
 - Aspirate the samples from the wells.
 - Wash the wells five times with 200 μL of Wash Buffer per well.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions.



- $\circ~$ Add 100 μL of the diluted secondary antibody to each well.
- Incubate for 1 hour at 37°C.
- · Washing:
 - · Aspirate the secondary antibody solution.
 - Wash the wells five times with 200 μL of Wash Buffer per well.
- Substrate Development:
 - Add 100 μL of TMB substrate to each well.
 - Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
- Stopping the Reaction:
 - $\circ~$ Add 50 μL of 2N Sulfuric Acid to each well to stop the reaction. The color will change from blue to yellow.
- Reading the Plate:
 - Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

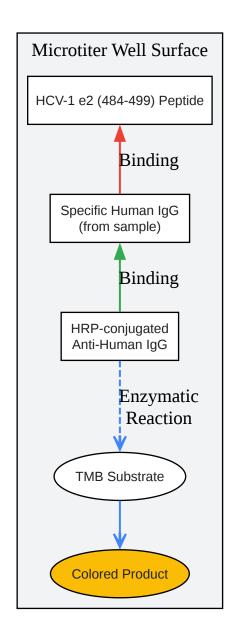
Mandatory Visualizations



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Caption: Indirect ELISA workflow for detecting anti-HCV e2 antibodies.





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Caption: Principle of the indirect ELISA for antibody detection.

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References



- 1. fda.gov [fda.gov]
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